molecular formula C25H26ClN3O3S B11269008 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone

Cat. No.: B11269008
M. Wt: 484.0 g/mol
InChI Key: SRYBTDLGDFOFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE involves multiple steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE may exhibit unique properties due to the presence of specific functional groups and structural features

Properties

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484.0 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone

InChI

InChI=1S/C25H26ClN3O3S/c1-17-5-8-22(14-19(17)3)33(31,32)24-9-6-20(16-27-24)25(30)29-12-10-28(11-13-29)23-15-21(26)7-4-18(23)2/h4-9,14-16H,10-13H2,1-3H3

InChI Key

SRYBTDLGDFOFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.